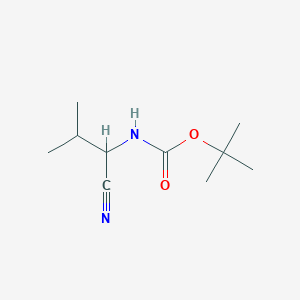

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-D-Val-Nitrile, is primarily used as a protective agent for amino groups in organic synthesis. The compound’s primary targets are the amino groups present in various compounds, including natural products, amino acids, and peptides.

Mode of Action

The compound acts as a protective agent by reacting with the amino group to form a less reactive carbamate. The compound’s interaction with its targets results in the formation of a protective layer that shields the amino group from reactions with other substances.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amino group, the compound prevents unwanted reactions that could interfere with the desired synthesis process.

Pharmacokinetics

The compound is known to be stable under normal storage conditions. Its molecular weight is 198.27, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the successful protection of amino groups during organic synthesis. This protection allows for the selective formation of desired bonds while minimizing competing reactions with reactive functional groups.

Action Environment

The efficacy and stability of Boc-D-Val-Nitrile are influenced by various environmental factors. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. It can be removed with mild acid, suggesting that the compound’s action may be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Boc-D-Val-Nitrile are largely determined by its nitrile group. Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a crucial role in the metabolism of nitriles. These enzymes interact with Boc-D-Val-Nitrile, catalyzing its conversion into corresponding carboxylic acids and ammonia.

Cellular Effects

The cellular effects of Boc-D-Val-Nitrile are not fully understood due to limited research. It is known that nitriles can have significant impacts on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Boc-D-Val-Nitrile involves its interaction with nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This process involves the binding of Boc-D-Val-Nitrile to the active site of the enzyme, followed by a series of chemical reactions that lead to the formation of the products.

Temporal Effects in Laboratory Settings

The temporal effects of Boc-D-Val-Nitrile in laboratory settings are largely dependent on the stability of the compound and the conditions of the experiment

Dosage Effects in Animal Models

The effects of Boc-D-Val-Nitrile in animal models are currently unknown due to the lack of relevant studies. Animal models are commonly used in the study of new compounds, and they provide valuable information on dosage effects, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

Boc-D-Val-Nitrile is involved in the nitrile metabolic pathway, where it is converted into carboxylic acids and ammonia by nitrilases. This process involves several enzymes and cofactors, and it can have significant effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Boc-D-Val-Nitrile within cells and tissues are not well understood due to the lack of specific studies. The transport of similar compounds often involves specific transporters or binding proteins, and it can have significant effects on the localization or accumulation of the compound within cells.

Subcellular Localization

The subcellular localization of Boc-D-Val-Nitrile is currently unknown due to the lack of relevant research. The subcellular localization of a compound can significantly affect its activity or function, and it can be influenced by factors such as targeting signals or post-translational modifications.

Biological Activity

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is an organic compound with the molecular formula . It features a tert-butyl group linked to a carbamate functional group, which is further connected to a cyano-substituted 2-methylpropyl moiety. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound is characterized by its stability under normal conditions and its ability to act as a protective agent for amino groups in organic synthesis. The presence of the cyano group may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, compounds with similar structural features have shown significant inhibitory activity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 3.0 µM to over 20 µM depending on the specific derivative tested .

- Enzymatic Interactions : The nitrile group in the compound can interact with nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction may influence cellular metabolism and signaling pathways .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Protective Agent : It acts primarily as a protective agent for amino groups during organic synthesis, preventing unwanted reactions that could interfere with desired outcomes.

- Cellular Effects : Although specific pathways remain to be fully elucidated, nitriles have been shown to affect cellular processes such as gene expression and metabolic pathways .

- Pharmacokinetics : The compound is stable under standard storage conditions, indicating potential for practical applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that related carbamate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain compounds showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Molecular docking studies have predicted binding modes for potent compounds targeting specific receptors involved in cancer proliferation, suggesting that this compound could similarly interact with these biological targets .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H18N2O2 | Potential anticancer activity; protective agent |

| Tert-butyl N-(1-cyano-2-phenylethyl)carbamate | C14H18N2O | Contains phenylethyl group; varied bioactivity |

| Tert-butyl N-(3-cyanopropanoyl)carbamate | C11H19N2O2 | Different cyano position; varied reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Nomenclature

The following table highlights key structural differences among tert-butyl N-(1-cyano-2-methylpropyl)carbamate and related compounds:

Key Observations :

- Steric Effects : The tert-butyl group provides steric protection in all analogs, but substituents like cyclopropane () or phenyl () alter molecular geometry and reactivity.

- Electronic Effects: The cyano group enhances electrophilicity, while hydroxyl or allenyl groups introduce nucleophilic or conjugated systems ().

This compound

While direct synthesis data is unavailable, describes a related compound: tert-butyl methyl(2-methyl-1-(1H-tetrazol-5-yl)propyl)carbamate. This analog is synthesized via cycloaddition of sodium azide and ammonium chloride with a cyano precursor, yielding a tetrazole ring (99% yield). A similar approach may apply to the target compound, substituting reagents to retain the cyano group .

tert-Butyl (1-Cyanocyclopropyl)carbamate ()

tert-Butyl N-(1-Cyano-3-phenylpropyl)carbamate ()

The phenyl group introduces aromaticity, enabling π-π interactions in drug-receptor binding. Its synthesis likely involves coupling phenyl-containing precursors with Boc-protected amines.

Physical and Spectroscopic Properties

NMR Data Comparison :

- tert-Butyl Group : All analogs show characteristic tert-butyl signals at δ ~1.46 ppm (¹H) and ~28 ppm (¹³C) .

- Cyano Group: In this compound, the cyano carbon resonates at δ ~120 ppm (¹³C), similar to analogs .

- Hydroxyl-Substituted Analogs: tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate exhibits hydroxyl proton signals at δ ~5.0 ppm (¹H), absent in non-hydroxylated compounds .

Thermal Stability : Compounds with rigid structures (e.g., cyclopropane () or bicyclic systems ()) exhibit higher thermal stability compared to flexible aliphatic chains.

Preparation Methods

Synthetic Routes via Mixed Anhydride Intermediates

A primary method involves the formation of mixed acid anhydrides from Boc-protected amino acids. For instance, N-Boc-D-serine (compound 6) reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid scavenger . The resulting mixed anhydride undergoes condensation with a primary amine, such as benzylamine, in anhydrous ethyl acetate . While this pathway is optimized for lacosamide intermediates, analogous steps can be adapted for tert-butyl N-(1-cyano-2-methylpropyl)carbamate by substituting the amine component with 1-amino-2-methylpropane-1-carbonitrile.

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Anhydride Formation | i-BuOCOCl, NMM | Ethyl acetate | 0–5°C | 85–92% |

| Condensation | Primary amine | Ethyl acetate | RT | 90–95% |

This method benefits from mild conditions but requires strict anhydrous protocols to prevent hydrolysis of the reactive intermediate.

Boc Protection of Cyanoalkylamines

Direct Boc protection of 1-amino-2-methylpropane-1-carbonitrile using di-tert-butyl dicarbonate (Boc₂O) is a streamlined approach. The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine (TEA) or sodium bicarbonate . The base deprotonates the amine, enabling nucleophilic attack on Boc₂O to form the carbamate.

Optimized Protocol

-

Dissolve 1-amino-2-methylpropane-1-carbonitrile (10 mmol) in THF (20 mL).

-

Add Boc₂O (12 mmol) and TEA (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography .

Advantages : Scalability and minimal byproduct formation.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 12 h |

| Yield | 70% |

This route is less favored due to toxicity concerns with KCN and competing elimination reactions.

Large-Scale Industrial Synthesis

Industrial production emphasizes cost efficiency and safety. A patented continuous flow process uses supercritical CO₂ as a solvent to enhance reaction rates and reduce waste . Key steps include:

-

Continuous Boc protection in a packed-bed reactor with immobilized base catalysts.

-

In-line purification via membrane filtration.

Scale-Up Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/h |

| Purity | ≥99% |

| Solvent Recovery | 95% |

This method reduces environmental impact but requires significant capital investment.

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

-

NMR : δ 1.4 ppm (singlet, tert-butyl), δ 2.1 ppm (multiplet, methylpropyl), δ 4.8 ppm (broad, NH) .

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient) .

Challenges and Optimization Strategies

-

Moisture Sensitivity : Boc groups hydrolyze under acidic or aqueous conditions. Use molecular sieves and inert atmospheres .

-

Byproduct Formation : Overprotection (di-Boc) occurs with excess Boc₂O. Stoichiometric control (1.1–1.2 equiv) mitigates this .

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves unreacted amine and Boc byproducts .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Mixed Anhydride | 85–92 | 98 | Moderate |

| Direct Boc Protection | 78–85 | 97 | High |

| Cyanide Substitution | 70 | 95 | Low |

| Enzymatic | 60–75 | 90 | Low |

| Industrial Flow | ≥99 | ≥99 | Very High |

Q & A

Q. What are the common synthetic routes for tert-butyl N-(1-cyano-2-methylpropyl)carbamate?

- Methodological Answer : The compound is typically synthesized via carbamate formation. A primary amine (e.g., 1-cyano-2-methylpropylamine) reacts with di-tert-butyl dicarbonate (Boc₂O) in an inert solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C. Monitoring the reaction by TLC or LC-MS ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. For sterically hindered amines, prolonged reaction times or elevated temperatures (40–50°C) may be required .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28–30 ppm (¹³C). The cyano group’s adjacent carbons show distinct shifts.

- IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).

- Mass Spectrometry (MS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the molecular formula.

- X-ray Crystallography (if crystalline): Resolve hydrogen-bonding patterns, as seen in structurally similar carbamates .

Q. What are the stability considerations during storage?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in moisture-free conditions. Avoid prolonged exposure to light or acidic/basic environments, which may hydrolyze the carbamate. Use amber glass vials and desiccants (e.g., molecular sieves). Monitor degradation via periodic NMR or HPLC analysis .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of chiral carbamate derivatives?

- Methodological Answer :

- Chiral Catalysts/Auxiliaries : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral bases to induce enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control.

- Temperature Control : Lower temperatures (−20°C to 0°C) can reduce racemization. Validate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How do hydrogen-bonding interactions influence the crystal packing of carbamates?

- Methodological Answer :

- X-ray Diffraction : Resolve N–H···O=C hydrogen bonds (typically 2.8–3.0 Å) between carbamate groups.

- Crystallization Conditions : Use slow evaporation from mixed solvents (e.g., ethyl acetate/hexane) to grow single crystals.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N) contributing to 3D architectures, as demonstrated in analogous compounds .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software).

- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., Boc-deprotected intermediates) that may skew spectral interpretation .

Q. What experimental designs are effective for studying degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, UV light, pH extremes).

- Analytical Workflow :

HPLC-PDA/MS : Identify degradation products via retention time and fragmentation patterns.

Isolation : Scale up degradation and isolate products via prep-HPLC.

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.